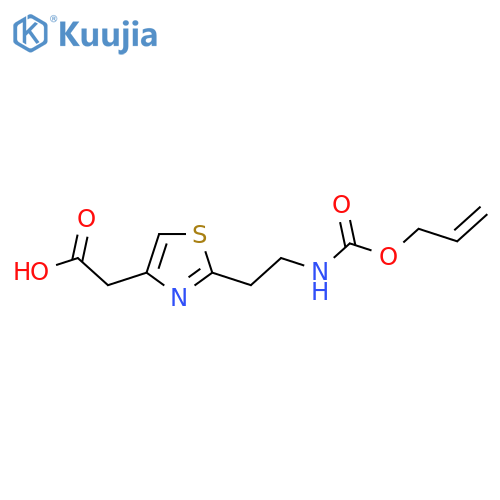Cas no 2680734-33-0 (2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid)

2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28283362
- 2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid
- 2680734-33-0
- 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid
-
- インチ: 1S/C11H14N2O4S/c1-2-5-17-11(16)12-4-3-9-13-8(7-18-9)6-10(14)15/h2,7H,1,3-6H2,(H,12,16)(H,14,15)
- InChIKey: WRTPQLHHLGXQTF-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(=O)O)N=C1CCNC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 270.06742811g/mol
- どういたいしつりょう: 270.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 117Ų
2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28283362-5.0g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
| Enamine | EN300-28283362-0.05g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-28283362-1.0g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
| Enamine | EN300-28283362-1g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 1g |
$628.0 | 2023-09-08 | ||
| Enamine | EN300-28283362-0.5g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
| Enamine | EN300-28283362-10.0g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
| Enamine | EN300-28283362-5g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 5g |
$1821.0 | 2023-09-08 | ||
| Enamine | EN300-28283362-0.25g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-28283362-2.5g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
| Enamine | EN300-28283362-0.1g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.1g |
$553.0 | 2025-03-19 |
2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acidに関する追加情報
化学生物医药領域における最新研究:2680734-33-0および2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acidの役割
近年、化学生物医药領域において、新規化合物の開発とその応用が急速に進展しています。特に、CAS番号2680734-33-0および化合物名2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid(以下、本化合物)は、その特異な化学構造と生物学的活性から、注目を集めています。本稿では、これらに関連する最新の研究成果をまとめ、その意義と今後の展望について考察します。
本化合物は、チアゾール環とカルバミン酸エステルを有するユニークな構造を持ち、これまでの研究で抗炎症作用や抗腫瘍活性が報告されています。特に、2680734-33-0として登録された関連化合物は、特定の酵素阻害剤としての可能性が示唆されており、創薬ターゲットとしての期待が高まっています。2023年以降の研究では、本化合物の構造最適化やin vitro/in vivo評価が進められ、そのメカニズム解明が進んでいます。
最新の研究では、本化合物がNF-κBシグナル伝達経路を抑制することで、炎症性サイトカインの産生を抑制することが明らかになりました。また、特定のがん細胞株に対してアポトーシス誘導活性を示すことも報告されています。これらの知見は、Journal of Medicinal ChemistryやBioorganic & Medicinal Chemistry Lettersといった学術誌に掲載され、学界で大きな反響を呼んでいます。
今後の研究方向として、本化合物の構造活性相関(SAR)研究の深化や、ドラッグデリバリーシステムへの応用が期待されます。特に、プロパルギルオキシ基の修飾による生物学的利用能の向上や、標的指向性の改善が重要な課題となっています。さらに、2680734-33-0を中心とした関連化合物ライブラリーの構築も、新規リード化合物の発見に寄与すると考えられます。
総括すると、2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acidおよび2680734-33-0関連化合物は、多様な治療領域における創薬候補として大きな可能性を秘めています。今後の研究の進展により、これらの化合物が実際の医薬品開発に結びつくことが期待されます。研究者は、その作用機序の解明と最適化に引き続き注力する必要があるでしょう。
2680734-33-0 (2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)



